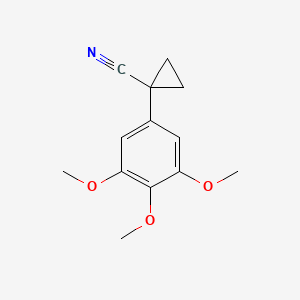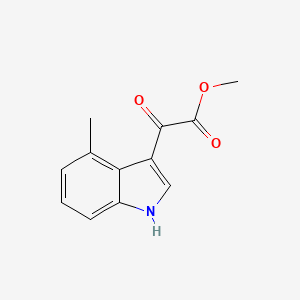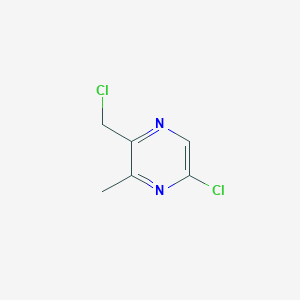
5-Chloro-2-(chloromethyl)-3-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(chloromethyl)-3-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The presence of chlorine and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-3-methylpyrazine typically involves the chlorination of 2-(chloromethyl)-3-methylpyrazine. One common method is the reaction of 2-(chloromethyl)-3-methylpyrazine with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the chlorine atom at the 5-position of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(chloromethyl)-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 5-substituted pyrazine derivatives.
Oxidation: Formation of pyrazine carboxylic acids or aldehydes.
Reduction: Formation of pyrazine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(chloromethyl)-3-methylpyrazine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(chloromethyl)thiophene: A thiophene derivative with similar chloromethyl substitution.
5-Chloro-2-methyl-4-isothiazolin-3-one: An isothiazolinone compound with antimicrobial properties.
2-Methyl-1,2-thiazol-3-one: A thiazole derivative with similar structural features.
Uniqueness
5-Chloro-2-(chloromethyl)-3-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its dual chlorine and methyl substitutions make it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C6H6Cl2N2 |
|---|---|
Molekulargewicht |
177.03 g/mol |
IUPAC-Name |
5-chloro-2-(chloromethyl)-3-methylpyrazine |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-5(2-7)9-3-6(8)10-4/h3H,2H2,1H3 |
InChI-Schlüssel |
ISCIIKJEDPZOHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


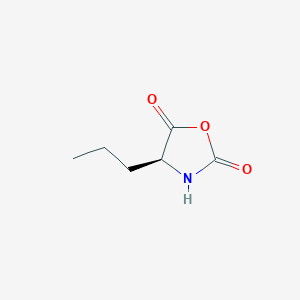

![2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)


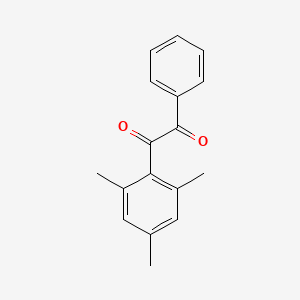
![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11722894.png)
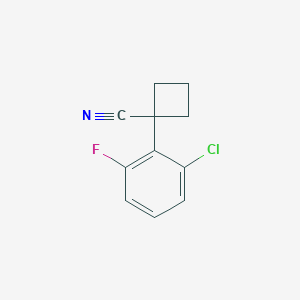
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)

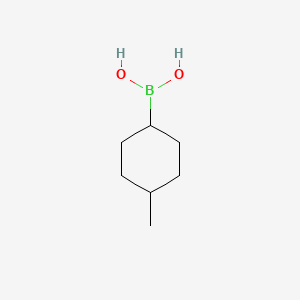
![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11722931.png)
